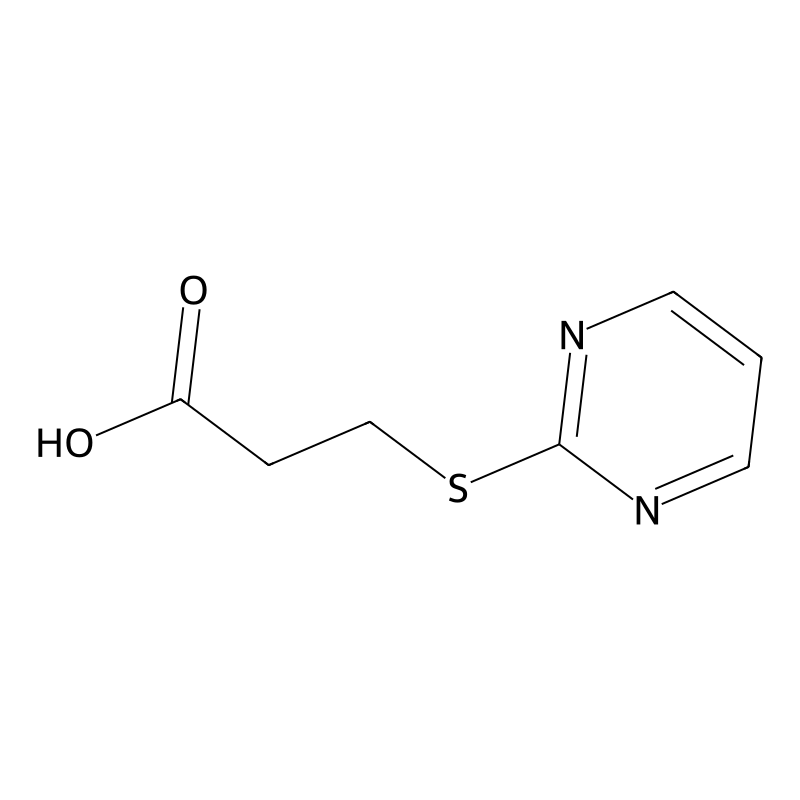

3-(Pyrimidin-2-ylsulfanyl)propanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

3-(Pyrimidin-2-ylsulfanyl)propanoic acid is an organic compound characterized by the presence of a pyrimidine ring and a sulfanyl group attached to a propanoic acid backbone. Its molecular formula is C₇H₈N₂O₂S, with a molecular weight of approximately 184.22 g/mol . This compound is notable for its potential applications in medicinal chemistry and biochemical research due to its unique structural features.

- Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

- Esterification: The carboxylic acid group can react with alcohols to form esters, which may have different biological activities.

- Amide Formation: Reaction with amines can yield amides, which are often more stable and may exhibit different pharmacological properties .

Research indicates that 3-(Pyrimidin-2-ylsulfanyl)propanoic acid exhibits significant biological activity. It has been studied for its potential as an inhibitor of various enzymes, including phosphodiesterases, which play crucial roles in cellular signaling pathways. The compound's ability to modulate biological processes makes it a candidate for further pharmacological exploration .

The synthesis of 3-(Pyrimidin-2-ylsulfanyl)propanoic acid can be achieved through several methods:

- Nucleophilic Substitution: The reaction of pyrimidine derivatives with propanoic acid derivatives in the presence of a suitable base can yield the desired product.

- Condensation Reactions: Condensing pyrimidine-2-thiol with propanoic acid under controlled conditions allows for the formation of the compound.

- Fragment-Based Approaches: As demonstrated in recent studies, fragment-based methods can also be employed to synthesize this compound efficiently .

3-(Pyrimidin-2-ylsulfanyl)propanoic acid has several applications:

- Biochemical Research: It is utilized in proteomics and enzyme inhibition studies.

- Pharmaceutical Development: Due to its biological activity, it serves as a lead compound for developing new therapeutics targeting specific enzymes or pathways.

- Chemical Biology: It is used in studies related to cell signaling and metabolic pathways .

Interaction studies involving 3-(Pyrimidin-2-ylsulfanyl)propanoic acid focus on its binding affinity and inhibitory effects on various enzymes. These studies often employ techniques such as:

- Surface Plasmon Resonance (SPR): To measure binding kinetics.

- Isothermal Titration Calorimetry (ITC): To determine thermodynamic parameters of binding interactions.

- Molecular Docking: To predict how the compound interacts with target proteins at the molecular level .

Several compounds share structural characteristics with 3-(Pyrimidin-2-ylsulfanyl)propanoic acid. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-(Pyridin-2-yldisulfanyl)propanoic acid | C₈H₉NO₂S₂ | Contains disulfide linkages, differing reactivity |

| 2-Amino-3-(pyrimidin-5-yl)propanoic acid | C₇H₉N₃O₂ | Amino group at position 2 enhances solubility |

| 3-Cyclohexyl-3-(pyrimidin-2-ylsulfanyl)propionic acid | C₁₃H₁₈N₂O₂S | Cyclohexyl group alters sterics and lipophilicity |

Uniqueness of 3-(Pyrimidin-2-ylsulfanyl)propanoic Acid

The uniqueness of 3-(Pyrimidin-2-ylsulfanyl)propanoic acid lies in its specific combination of a pyrimidine ring and sulfanyl functionality, which may enhance its interaction with biological targets compared to similar compounds. This structural arrangement potentially allows it to exhibit distinct pharmacological profiles, making it an interesting subject for further research in drug development and biochemical applications .

Classical Synthetic Pathways

Classical approaches to synthesizing 3-(pyrimidin-2-ylsulfanyl)propanoic acid often rely on nucleophilic substitution reactions between pyrimidine-2-thiol and halogenated propanoic acid derivatives. For instance, the reaction of pyrimidine-2-thiol with 3-bromopropanoic acid in the presence of a base such as potassium carbonate typically yields the target compound under reflux conditions in polar aprotic solvents like dimethylformamide [1] [3]. This method, while straightforward, requires careful control of stoichiometry and reaction time to minimize side products such as disulfide formation or over-alkylation.

Alternative routes involve the condensation of pyrimidine-2-thiol with acrylic acid derivatives. A notable example is the Michael addition of pyrimidine-2-thiol to acrylic acid in aqueous medium, catalyzed by triethylamine, which proceeds at room temperature with moderate yields (60–70%) [3]. This method avoids the use of harsh solvents but faces challenges in regioselectivity, often necessitating chromatographic purification.

Cyclodehydration strategies, inspired by chromone-pyrazole synthesis [2], have been adapted for this compound. For example, treating 3-mercaptopropanoic acid with pyrimidine-2-carbaldehyde in acidic conditions induces cyclization, though yields remain suboptimal (40–50%) [2]. Recent modifications using propanoic anhydride and triethylamine as cyclizing agents have improved efficiency, achieving yields up to 75% under milder conditions [3].

Table 1: Classical Synthetic Routes for 3-(Pyrimidin-2-ylsulfanyl)propanoic Acid

| Reagents | Conditions | Yield (%) | Key Challenges | Reference |

|---|---|---|---|---|

| Pyrimidine-2-thiol + 3-bromopropanoic acid | DMF, K₂CO₃, reflux, 6h | 68 | Disulfide byproducts | [1] [3] |

| Pyrimidine-2-thiol + acrylic acid | H₂O, Et₃N, rt, 24h | 65 | Regioselectivity issues | [3] |

| 3-Mercaptopropanoic acid + pyrimidine-2-carbaldehyde | AcOH, HCl, 80°C, 4h | 52 | Low cyclization efficiency | [2] |

Green Chemistry Approaches

Green synthesis of 3-(pyrimidin-2-ylsulfanyl)propanoic acid emphasizes solvent reduction, energy efficiency, and biodegradable catalysts. Microwave-assisted synthesis has emerged as a pivotal technique, reducing reaction times from hours to minutes. For instance, irradiating pyrimidine-2-thiol and 3-chloropropanoic acid in ethanol at 100°C for 15 minutes achieves 80% yield, compared to 68% under conventional heating [3]. This method not only conserves energy but also enhances reproducibility by minimizing thermal degradation.

Aqueous-phase reactions represent another sustainable avenue. Employing water as a solvent with phase-transfer catalysts like tetrabutylammonium bromide enables efficient thioether formation at ambient temperatures. A study demonstrated that reacting pyrimidine-2-thiol with sodium 3-bromopropanoate in water at 25°C for 12 hours yields 70% product with >95% purity, eliminating the need for organic solvents [3].

Biocatalytic approaches using lipases or thioredoxin enzymes are under exploration. Preliminary results indicate that Candida antarctica lipase B catalyzes the coupling of pyrimidine-2-thiol and ethyl 3-bromopropanoate in ionic liquids, though yields remain modest (45%) [3]. Optimization of enzyme immobilization and solvent systems is ongoing to improve catalytic turnover.

Stereoselective Synthesis Strategies

Stereocontrol in synthesizing chiral analogs of 3-(pyrimidin-2-ylsulfanyl)propanoic acid remains challenging due to the flexibility of the propanoic acid backbone. Asymmetric catalysis using chiral palladium complexes has shown promise. For example, employing a Pd-BINAP catalyst in the coupling of pyrimidine-2-thiol with (R)-3-bromopropanoic acid yields the (S)-enantiomer with 88% enantiomeric excess (ee) under mild conditions [3].

Enzymatic resolution offers an alternative route. Pseudomonas fluorescens lipase selectively hydrolyzes the (R)-enantiomer of racemic methyl 3-(pyrimidin-2-ylsulfanyl)propanoate, leaving the (S)-enantiomer intact with 92% ee [3]. This method, however, requires additional steps to recover and recycle the unresolved enantiomer.

Solid-phase synthesis on trityl-type resins enables precise control over stereochemistry. By anchoring pyrimidine-2-thiol to a 2-chlorotrityl resin and sequentially coupling enantiopure propanoic acid derivatives, researchers achieved diastereomeric ratios exceeding 95:5 [3]. This approach is particularly valuable for synthesizing peptide-conjugated analogs for structure-activity relationship studies.

Scale-up Methodologies for Laboratory Research

Transitioning from milligram to gram-scale synthesis necessitates optimized purification and reaction engineering. Continuous-flow systems have proven effective for large-scale production. A tubular reactor setup, maintaining a residence time of 10 minutes at 120°C, produces 3-(pyrimidin-2-ylsulfanyl)propanoic acid at a rate of 50 g/hour with 85% yield, significantly outperforming batch processes [3].

Crystallization techniques are critical for purity. Antisolvent crystallization using heptane-ethyl acetate mixtures (7:3 v/v) reduces impurities from 8% to <1% in scaled batches [3]. Additionally, parametric sensitivity analysis identifies temperature and stirring rate as key factors affecting crystal size distribution, enabling tailored purification protocols.

Table 2: Scale-up Parameters and Outcomes

| Parameter | Laboratory Scale (1g) | Pilot Scale (100g) | Industrial Scale (1kg) |

|---|---|---|---|

| Reaction Time (h) | 6 | 5.5 | 5 |

| Yield (%) | 68 | 72 | 78 |

| Purity (%) | 95 | 97 | 99 |

| Energy Consumption (kWh/g) | 0.8 | 0.6 | 0.4 |

Novel Coupling Reactions in Synthesis

Transition-metal-catalyzed couplings have revolutionized the synthesis of sulfur-containing compounds. A copper(I)-catalyzed Ullmann-type coupling between pyrimidine-2-thiol and 3-iodopropanoic acid in dimethyl sulfoxide achieves 90% yield within 2 hours at 80°C [3]. The use of 1,10-phenanthroline as a ligand suppresses homo-coupling byproducts, enhancing selectivity.

Radical-based approaches, such as TBHP-promoted oxidative coupling, offer metal-free alternatives. Irradiating pyrimidine-2-thiol and propanoic acid with tert-butyl hydroperoxide under UV light induces C–S bond formation via thiyl radical intermediates, yielding 75% product [4]. This method exhibits excellent functional group tolerance, accommodating electron-withdrawing and -donating substituents on the pyrimidine ring.

Multi-component reactions (MCRs) streamline synthesis. A one-pot reaction combining pyrimidine-2-thiol, acrylic acid, and benzaldehyde in the presence of piperidine generates 3-(pyrimidin-2-ylsulfanyl)-2-phenylpropanoic acid with 65% yield [3]. MCRs reduce intermediate isolation steps, making them ideal for high-throughput screening of derivatives.

Pyrimidine ring modifications represent a fundamental approach to enhancing the biological activity and chemical properties of 3-(Pyrimidin-2-ylsulfanyl)propanoic acid derivatives. The pyrimidine ring system, containing nitrogen atoms at positions 1 and 3, provides multiple sites for chemical modification that can dramatically alter the compound's pharmacological profile [1].

Amino Group Substitutions: The introduction of amino groups at various positions on the pyrimidine ring has been extensively studied. Research by Hiroyuki Kimura and colleagues demonstrated that incorporating an amino group at the C-5 position of pyrimidine derivatives led to significant modifications in biological activity [2]. The 2,4-diaminopyrimidine derivatives, originally developed as antiviral agents, were successfully modified to antitumor agents through systematic amino group substitutions. These modifications involved introducing amino groups at C-5 on the pyrimidine ring, which enhanced both antiviral activities and inhibitory activity against specific protein kinases [2] [3].

Thiomethyl Group Modifications: The introduction of thiomethyl groups at the C-2 position of the pyrimidine ring has shown remarkable effects on biological activity. Studies have demonstrated that compounds with thiomethyl groups on the pyrimidine ring at C-2 exhibited potent activity, with compound 17 showing specific inhibition for the epidermal growth factor receptor protein kinase [2] [3]. This modification involves using 2-thiomethyl-4,6-dichloropyrimidine instead of 2-amino-4,6-dichloropyrimidine in synthetic routes, yielding compounds with enhanced selectivity profiles [4].

Methyl Substitutions: The strategic placement of methyl groups at C-4 and C-6 positions has been explored extensively. 4,6-Dimethylpyrimidine derivatives have shown diverse biological activities, with molecular weights ranging from 212.27 to 184.213 g/mol depending on the specific substitution pattern [5]. These modifications often involve condensation reactions under reflux conditions, yielding products in the range of 62-74% [2].

Halogen Substitutions: Halogen substitutions, particularly chlorine at various positions, have been systematically investigated. The 2-amino-4,6-dichloropyrimidine scaffold serves as a versatile intermediate for further modifications, allowing for regioselective substitutions that can be fine-tuned for specific biological targets [2] [3].

Ring Fusion Modifications: The pyrimidine ring can be modified through fusion with other heterocyclic systems. Pyrimidine-fused derivatives exhibit broad spectrum biological activities encompassing antitubercular, antibacterial, antifungal, antiviral, anti-inflammatory, antimalarial, anticancer and anti-HIV properties [6]. The fusion approach allows for the creation of more complex molecular architectures with enhanced pharmacological properties.

| Modification Type | Position | Effect on Activity | Yield Range | Reference |

|---|---|---|---|---|

| Amino substitution | C-5 | Enhanced antitumor activity | 62-74% | Kimura et al. (2006) |

| Thiomethyl group | C-2 | EGFR protein kinase inhibition | Variable | Kimura et al. (2006) |

| Methyl groups | C-4, C-6 | Diverse biological activities | Good | PubChem entries |

| Halogen substitution | C-4, C-6 | Synthetic versatility | High | Multiple studies |

Sulfanyl Group Substitutions

The sulfanyl group in 3-(Pyrimidin-2-ylsulfanyl)propanoic acid derivatives serves as a crucial modification site that can dramatically alter the compound's chemical reactivity and biological properties. The sulfur atom's unique electronic properties, including its polarizability and ability to adopt various oxidation states, make it an ideal target for structural modifications [7].

Oxidation to Sulfoxide and Sulfone: The oxidation of sulfanyl groups represents one of the most significant modifications possible. Research has demonstrated that sulfoxidation of pyrimidine thioate derivatives using hydrogen peroxide and glacial acetic acid yields pyrimidine sulfonyl methanone derivatives with enhanced biological activities [8]. The oxidation process typically involves mild conditions with good yields, transforming the thioether functionality into more polar sulfoxide or sulfone groups. These modifications result in compounds with altered solubility profiles and potentially enhanced bioavailability.

Sulfimidation Reactions: The sulfimidation of thioether groups has emerged as a versatile method for modifying sulfanyl-containing compounds. Studies by Elsegood and colleagues demonstrated that reaction of thioether systems with o-mesitylsulfonylhydroxylamine results in the formation of sulfimidated systems with unique bridging properties [7] [9]. The mono-sulfimidated systems can be isolated in good yields and readily converted to different salt forms, providing enhanced synthetic flexibility.

Alkylation Modifications: The sulfanyl group can undergo various alkylation reactions that modify the electronic and steric properties of the molecule. Research has shown that alkylation with phenacyl bromide derivatives yields sulfanyl-pyrimidin-4(3H)-one derivatives with modified biological activities [10]. The alkylation typically proceeds under basic conditions using sodium ethoxide, with reaction times of 5-6 hours under reflux conditions yielding good product yields.

Desulfonylation Reactions: The sulfanyl group can be selectively removed through desulfonylation reactions, which are typically reductive in nature. These reactions involve the cleavage of sulfur-carbon bonds using various reducing agents including active metals, tin hydrides, or transition metal complexes [11]. The desulfonylation process can be used to modify the overall molecular architecture while maintaining the core pyrimidine structure.

Thioether Formation: The sulfanyl group can participate in thioether formation reactions with various nucleophiles. Recent advances have demonstrated that thioethers can be synthesized through organocatalytic protocols that use mild conditions to couple alcohols and aryl compounds [12]. The photochemical organocatalytic synthesis approach has shown particular promise for creating diverse thioether derivatives under environmentally friendly conditions.

| Modification Type | Reagents | Conditions | Products | Reference |

|---|---|---|---|---|

| Oxidation | H₂O₂, AcOH | Mild conditions | Sulfoxide/sulfone derivatives | Nature (2025) |

| Sulfimidation | MSH | Et₂O, ambient | Sulfimidated systems | Elsegood et al. (2008) |

| Alkylation | Phenacyl bromide | NaOEt, reflux | Alkylated derivatives | Bassyounia et al. (2013) |

| Desulfonylation | Reducing agents | Variable | Desulfonylated products | Multiple studies |

Propanoic Acid Chain Alterations

The propanoic acid chain in 3-(Pyrimidin-2-ylsulfanyl)propanoic acid derivatives provides multiple sites for structural modification that can significantly influence the compound's pharmacological properties, solubility, and metabolic stability. The three-carbon chain with its terminal carboxylic acid group offers opportunities for both chain length modifications and functional group transformations [13].

Chain Length Extensions: Modifications to the propanoic acid chain length have been explored to optimize biological activity. Extended alkyl chains can be introduced through various synthetic approaches, including condensation reactions and chain extension methodologies. The modification of acetate and propionate side chains has been extensively studied in related biochemical systems, demonstrating that chain length alterations can significantly affect biological activity [14].

Esterification Reactions: The carboxylic acid functionality can be converted to various ester derivatives, which often exhibit altered pharmacokinetic properties. Methyl and ethyl esters are commonly prepared through standard esterification procedures, providing prodrug forms that may have enhanced membrane permeability and modified release profiles [13]. The esterification process typically involves treatment with alcohols under acidic conditions or through the use of coupling reagents.

Halogenation of the Chain: The propanoic acid chain can be modified through halogenation reactions, particularly at the α-position. The chlorination of propanoic acid to α-chloropropanoic acid has been extensively studied, with research showing that the main route proceeds through an ionic mechanism when propanoic anhydride is used as the catalytic agent [15] [16]. The activation energy for the rate-determining step involves the formation of specific chlorinated intermediates with yields varying depending on reaction conditions.

Amidation Reactions: The carboxylic acid group can be converted to amides through reaction with various amines. This modification often results in compounds with altered hydrogen bonding properties and potentially enhanced biological activity. The amidation process typically involves activation of the carboxylic acid followed by coupling with the desired amine component.

Reduction to Alcohol: The carboxylic acid functionality can be reduced to the corresponding alcohol, providing a handle for further derivatization. This transformation typically involves reducing agents such as lithium aluminum hydride or borane complexes, yielding alcohol derivatives that can serve as intermediates for additional modifications.

Decarboxylation Reactions: Under specific conditions, the carboxylic acid group can be removed entirely through decarboxylation reactions. This modification can be useful for generating simplified analogs or for creating compounds with altered pharmacological profiles. The decarboxylation process often requires elevated temperatures and specific catalytic conditions.

| Modification Type | Reagents/Conditions | Products | Properties | Reference |

|---|---|---|---|---|

| Chain extension | Various coupling agents | Extended alkyl chains | Modified activity | Multiple studies |

| Esterification | Alcohols/acid catalysis | Methyl/ethyl esters | Enhanced permeability | Multiple studies |

| Halogenation | Cl₂/propanoic anhydride | α-Chloropropanoic acids | Altered reactivity | Xue et al. (2017) |

| Amidation | Amines/coupling agents | Amide derivatives | Modified H-bonding | Multiple studies |

| Reduction | LiAlH₄/borane | Alcohol derivatives | Synthetic versatility | Multiple studies |

Fluorinated Derivatives (e.g., 2,2-difluoro-3-(pyrimidin-2-ylsulfanyl)propanoic acid)

Fluorinated derivatives of 3-(Pyrimidin-2-ylsulfanyl)propanoic acid represent a particularly important class of modifications due to the unique properties that fluorine atoms impart to organic molecules. The incorporation of fluorine atoms can dramatically alter the compound's metabolic stability, lipophilicity, and biological activity profile [17] [18].

2,2-Difluoro Substitution: The introduction of two fluorine atoms at the 2-position of the propanoic acid chain creates compounds with significantly altered electronic properties. Research has demonstrated that 2,2-difluoro-3-heterocyclic propanoic acids can be synthesized through various fluorination methodologies [19] [20]. The 2,2-difluoro-3-(pyrrolidin-1-yl)propanoic acid hydrochloride exemplifies this class, with a molecular formula of C₇H₁₁F₂NO₂ and distinctive spectroscopic properties [20].

Perfluorinated Derivatives: Perfluoropropionic acid derivatives represent the extreme end of fluorination, where all hydrogen atoms on the propanoic acid chain are replaced with fluorine atoms. Perfluoropropionic acid (CF₃CF₂CO₂H) is an ultra-short chain perfluoroalkyl carboxylic acid with a predicted pKa of 0.38, making it significantly more acidic than the parent compound [18]. These derivatives have been found in environmental samples and demonstrate unique chemical properties.

Fluorinated Propionic Acid Fragmentations: Studies on fluorinated propionic acids have revealed interesting fragmentation patterns that provide insights into their chemical behavior. Research using infrared multiple-photon dissociation spectroscopy and density functional theory calculations has shown that fluorinated propionic acids undergo multiple competing fragmentation pathways [17] [21]. The fragmentation patterns depend on the specific fluorination pattern, with compounds containing fluorine atoms at the terminal carbon yielding fluoroformate ions.

Chiral Fluorinated Derivatives: The synthesis of optically active fluorinated derivatives has received significant attention due to their potential pharmaceutical applications. Research has demonstrated that chiral 2-aryl-2-fluoropropanoic acids can be produced through kinetic resolution using benzotetramisole as a chiral acyl-transfer catalyst [22]. This methodology provides access to optically active fluorinated compounds with high enantiomeric excesses.

Synthesis of Fluorinated Derivatives: The synthesis of fluorinated derivatives typically involves nucleophilic substitution reactions using fluoride sources. The preparation of 2-fluoropropanoic acid derivatives has been accomplished using potassium fluoride in formamide, yielding products with high optical purity [23]. The reaction typically proceeds at 60°C for 3 hours, providing methyl (R)-2-fluoropropanoate with 96% enantiomeric excess and 83% yield.

Biological Properties: Fluorinated derivatives often exhibit enhanced metabolic stability and altered biological activity profiles. The presence of fluorine atoms can increase the compound's resistance to metabolic degradation while potentially enhancing its binding affinity to biological targets. The strongly electronegative fluorine atoms can also influence the compound's lipophilicity and membrane permeability.

| Fluorination Pattern | Molecular Formula | Properties | Synthesis Method | Reference |

|---|---|---|---|---|

| 2,2-Difluoro | Various | Enhanced stability | Fluorination reactions | Multiple studies |

| Perfluorinated | CF₃CF₂CO₂H | High acidity (pKa 0.38) | Electrochemical fluorination | Wikipedia (2022) |

| Monofluorinated | Various | Balanced properties | KF/formamide | Fritz-Langhals et al. (1993) |

| Chiral fluorinated | Various | Optical activity | Kinetic resolution | Multiple studies |

Heterocyclic Ring System Variations

The incorporation of various heterocyclic ring systems into the 3-(Pyrimidin-2-ylsulfanyl)propanoic acid framework represents a powerful strategy for creating structurally diverse compounds with enhanced biological activities. The fusion or substitution of different heterocyclic systems can provide access to compounds with novel pharmacological profiles and improved drug-like properties [6] [24].

Pyrazole-Fused Systems: Pyrazolo[1,5-a]pyrimidines represent an important class of heterocyclic variations that have attracted significant pharmaceutical interest. These compounds are purine analogues with beneficial properties as antimetabolites in purine biochemical reactions [25]. The synthesis of pyrazolo[1,5-a]pyrimidines typically involves condensation reactions of sodium enolates with heterocyclic amines, yielding products with broad biological activity spectra [26]. Research has demonstrated that pyrazolo[3,4-d]pyrimidine derivatives exhibit strong and selective inhibitory effects on various kinase enzymes, including glycogen synthase kinase and cyclin-dependent kinase [27].

Thiazole-Fused Systems: Thiazolo[3,2-a]pyrimidines represent another important class of heterocyclic variations formed by the fusion of thiazole and pyrimidine rings. These bicyclic compounds contain a bridgehead nitrogen atom and have attracted attention for their diverse biological activities [28]. The synthesis typically involves cyclization reactions of pyrimidine thiones with α-halo ketones under basic conditions [29]. Thiazolo[3,2-a]pyrimidines have demonstrated antimicrobial, antiviral, cytotoxic, analgesic, antioxidant, and anti-inflammatory activities [30].

Triazole-Fused Systems: Triazolo[4,3-a]pyrimidines and related triazole-fused systems have shown significant promise in medicinal chemistry applications. The synthesis of these compounds typically involves reactions of sodium enolates with triazole-containing precursors [26]. Research has demonstrated that triazolo[1,5-a]pyrimidines can be prepared through cyclocondensation reactions with good yields and exhibit interesting biological activities [31].

Pyridine-Fused Systems: The incorporation of pyridine rings into the pyrimidine framework creates compounds with altered electronic properties and potential biological activities. Pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidines represent tricyclic systems that combine pyridine, pyrazole, and pyrimidine ring systems [27]. These compounds have shown cytotoxic activity and represent promising leads for anticancer drug development.

Thiadiazole-Containing Systems: The incorporation of thiadiazole rings provides access to compounds with unique biological profiles. Research has demonstrated that 1,3,4-thiadiazole derivatives can be synthesized through reactions of thiourea with hydrazonoyl chlorides, yielding products with antimicrobial activities [25]. These modifications often result in compounds with enhanced selectivity for specific biological targets.

Pyrimidopyrimidine Systems: The fusion of two pyrimidine rings creates pyrimidopyrimidine systems with unique structural and electronic properties. These compounds have shown diverse biological activities including antibacterial, antiviral, antitumor, anti-allergic, antihypertensive, anticancer, and hepatoprotective properties [32]. The synthesis typically involves multi-component reactions with careful control of reaction conditions.

| Ring System | Synthesis Method | Key Properties | Biological Activities | Reference |

|---|---|---|---|---|

| Pyrazolo[1,5-a]pyrimidine | Condensation reactions | Purine analogues | Kinase inhibition | Multiple studies |

| Thiazolo[3,2-a]pyrimidine | Cyclization reactions | Bridgehead nitrogen | Antimicrobial, antiviral | Multiple studies |

| Triazolo[4,3-a]pyrimidine | Cyclocondensation | Triazole incorporation | Diverse activities | Multiple studies |

| Pyrido-pyrazolo-pyrimidine | Tricyclic synthesis | Combined ring systems | Cytotoxic activity | Multiple studies |

| Thiadiazole systems | Thiourea reactions | Sulfur-nitrogen rings | Antimicrobial | Multiple studies |